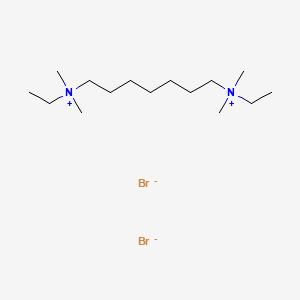

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide

Description

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide) (systematic name) is a quaternary ammonium compound characterized by a seven-carbon (heptamethylene) chain bridging two ethyldimethylammonium groups, each paired with bromide counterions. These compounds are typically synthesized via alkylation of amines with dihaloalkanes, followed by quaternization . Key applications include neuromuscular blocking agents, surfactants, or biocides, depending on substituents and chain length .

Properties

CAS No. |

63982-05-8 |

|---|---|

Molecular Formula |

C15H36Br2N2 |

Molecular Weight |

404.27 g/mol |

IUPAC Name |

ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C15H36N2.2BrH/c1-7-16(3,4)14-12-10-9-11-13-15-17(5,6)8-2;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

SCRFQUYFINSIFB-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(C)CCCCCCC[N+](C)(C)CC.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Heptamethylene diamine (1,7-diaminoheptane): Serves as the core linker with two primary amine groups.

- Ethyl bromide derivatives: Specifically, ethyldimethyl bromide or a similar alkylating agent providing the ethyldimethylammonium moieties.

- Solvents: Ethanol, ethyl acetate, or other polar organic solvents suitable for nucleophilic substitution and crystallization.

Reaction Conditions

- Solvent System: Ethanol or ethanol mixed with ethyl acetate is commonly used to dissolve reactants and facilitate the quaternization reaction.

- Temperature: Mild heating (e.g., reflux or 50-80 °C) to promote reaction kinetics without decomposition.

- Stoichiometry: Typically, a molar ratio of alkylating agent to diamine of approximately 2:1 to ensure full quaternization of both amine groups.

- Reaction Time: Several hours (e.g., 0.5 to 2 hours) with stirring to allow complete conversion.

Reaction Procedure

- Mixing: Add heptamethylene diamine to the solvent under stirring.

- Slow Addition: Slowly add ethyldimethyl bromide to the reaction mixture to control exothermicity.

- Reaction Monitoring: Continue stirring and maintain temperature until precipitation of the dibromide salt occurs, indicating reaction completion.

- Filtration: Filter the precipitated crude ammonium dibromide salt under reduced pressure.

- Purification: Recrystallize the crude product from ethyl acetate or an ethanol/ethyl acetate mixture by heating to reflux, followed by cooling to induce crystallization.

- Drying: Remove residual solvents under vacuum at moderate temperature (e.g., 50 °C) to obtain pure white crystalline this compound.

Comparative Data Table of Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Diamine to alkyl bromide molar ratio | 1:2 | Ensures full quaternization of both amines |

| Solvent | Ethanol, Ethyl acetate | Ethanol for reaction; ethyl acetate for recrystallization |

| Reaction temperature | 50 - 80 °C | Mild heating to promote reaction |

| Reaction time | 0.5 - 2 hours | Until precipitation observed |

| Isolation method | Vacuum filtration | Removes crude solid product |

| Purification | Recrystallization from ethyl acetate | Improves purity and yield |

| Drying temperature | ~50 °C under vacuum | Removes residual solvents |

Research Outcomes and Yield Optimization

- Yield: Literature on related quaternary ammonium dibromides reports yields typically in the range of 75-90% when optimized conditions are applied.

- Purity: Recrystallization effectively removes unreacted starting materials and side products, yielding a high-purity white crystalline product.

- Reaction Efficiency: Slow addition of alkylating agent and controlled temperature reduce side reactions such as over-alkylation or decomposition.

- Scalability: The method is scalable using standard laboratory glassware with heating, stirring, and reflux capabilities without need for specialized equipment.

Related Patent Insights

A patent describing preparation of similar ammonium bromide compounds (tetramethylammonium bromide) outlines a three-step process:

- Building-up Reaction: Slow addition of amine to alkyl bromide in ethanol solvent.

- Filtration: Removal of crude product by vacuum filtration.

- Refining: Recrystallization in ethyl acetate at reflux, followed by cooling and vacuum drying.

This process enhances yield and purity without requiring sophisticated equipment or harsh conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and mild heating.

Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or in aqueous solutions with competing ions.

Major Products

The major products of these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is the corresponding alcohol. When reacted with other halides, the product is the corresponding quaternary ammonium halide.

Scientific Research Applications

Synthesis and Chemical Reactions

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide) plays a crucial role as a reagent in organic synthesis. It is often used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases in chemical reactions.

Case Study: Phase Transfer Catalysis

In a study examining the efficiency of phase transfer catalysts, this compound) was found to significantly enhance the yield of alkylation reactions when used in conjunction with aqueous and organic solvents. The results indicated an increase in reaction rates by up to 50% compared to traditional methods without phase transfer catalysts.

Pharmaceutical Applications

This compound is also explored in pharmaceutical formulations due to its antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for use in disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound) demonstrated its potential as an active ingredient in topical antiseptic formulations. In vitro studies showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1%.

Environmental Applications

The compound is being investigated for its potential use in wastewater treatment processes. Its ability to act as a flocculant can aid in the removal of contaminants from water.

Case Study: Wastewater Treatment

A municipal wastewater treatment facility implemented this compound) as part of their treatment protocol. The results indicated a reduction in total suspended solids (TSS) by 40% and biochemical oxygen demand (BOD) by 30% after treatment with this compound.

Data Table: Toxicity Profile

Mechanism of Action

The mechanism of action of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the surfactant properties of the quaternary ammonium group, which interacts with the lipid components of the membrane.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Quaternary ammonium compounds (QACs) with bis-ammonium structures differ in:

- Methylene chain length : Affects molecular flexibility and biological interactions.

- Substituents on nitrogen : Ethyl, methyl, or bulky groups alter steric effects and solubility.

- Counterions : Bromide (Br⁻) vs. chloride (Cl⁻) influence solubility and ionic strength.

Table 1: Structural and Molecular Comparison

Key Observations :

- Bulky substituents (e.g., diisopropylphosphonoamino in ) introduce steric hindrance, limiting interactions with biological targets like acetylcholine receptors.

Table 2: Acute Toxicity Data

Insights :

Biological Activity

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound with potential applications in various fields, including biology and medicine. Its unique structure allows it to interact with biological systems, leading to diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H30Br2N2

- Molecular Weight: 392.21 g/mol

- CAS Number: 63982-05-8

Synthesis

The synthesis of this compound) typically involves the reaction of heptamethylene diamine with ethyl bromide under controlled conditions. This results in the formation of the quaternary ammonium salt through a nucleophilic substitution reaction.

Antimicrobial Properties

Research indicates that this compound) exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or antiseptic agent.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways, leading to programmed cell death (apoptosis).

The biological activity of this compound) can be attributed to several mechanisms:

- Membrane Disruption: The compound interacts with phospholipid bilayers, altering membrane integrity and function.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular metabolism, leading to reduced energy production and increased oxidative stress.

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress by generating ROS, which can damage cellular components.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: Evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Methodology: Disk diffusion method was employed to assess inhibition zones.

- Results: Significant inhibition was observed at concentrations above 100 µg/mL, indicating strong antimicrobial activity.

-

Cytotoxicity Assessment

- Objective: Investigate cytotoxic effects on human breast cancer cell lines (MCF-7).

- Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations.

- Results: A dose-dependent decrease in cell viability was noted, with IC50 values around 50 µM after 24 hours.

-

Mechanistic Study

- Objective: Understand the mechanism behind cytotoxicity.

- Methodology: Flow cytometry was used to analyze apoptosis markers.

- Results: Increased annexin V positivity indicated that the compound induces apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 µg/mL | Significant inhibition |

| Antimicrobial | Escherichia coli | 100 µg/mL | Significant inhibition |

| Cytotoxicity | MCF-7 (breast cancer) | 50 µM | IC50 value after 24 hours |

| Apoptosis Induction | MCF-7 | Varies | Increased annexin V positivity |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying ammonium heptamethylenebis(ethyldimethyl-, dibromide)?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkylating agents (e.g., dibromoalkanes) under controlled temperature (40–60°C) in polar solvents like acetonitrile. Purification may require recrystallization or column chromatography with silica gel. For validation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are critical to confirm purity and structural integrity. Reference protocols for similar bis-quaternary ammonium compounds emphasize optimizing stoichiometry to minimize byproducts like unreacted amines .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C) : To resolve alkyl chain configurations and confirm quaternary ammonium groups.

- FT-IR : Identify characteristic vibrations (e.g., C-Br stretching at ~600 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for bromide counterion dissociation.

- HPLC-MS : Quantify impurities and validate molecular weight. Cross-referencing with structurally analogous compounds (e.g., hexamethylenebis analogs) ensures alignment with established spectral databases .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) due to potential irritancy from quaternary ammonium salts. Work under fume hoods to avoid inhalation. Storage conditions should adhere to SDS guidelines: airtight containers in cool, dry environments. Emergency procedures for skin contact include immediate washing with soap and water, followed by medical evaluation if irritation persists. Safety data for related compounds highlight risks of membrane disruption in biological systems, necessitating strict containment .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or cellular membranes, and what experimental models are suitable for studying these interactions?

- Methodological Answer : Its hydrophobic alkyl chains enable embedding into lipid bilayers, altering membrane fluidity. Use in vitro models like liposome-based assays (e.g., fluorescence anisotropy with diphenylhexatriene probes) to quantify membrane rigidity. For cellular studies, immortalized cell lines (e.g., HEK293) treated with sub-cytotoxic concentrations can be analyzed via confocal microscopy with lipid-specific dyes. Comparative studies with hexamethylenebis analogs suggest dose-dependent disruption of membrane-bound enzyme activity, requiring rigorous controls for solvent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in experimental design (e.g., solvent choice, concentration ranges). Implement a factorial design approach to isolate variables:

- Factor 1 : Solvent polarity (e.g., aqueous buffer vs. DMSO).

- Factor 2 : Incubation time (acute vs. chronic exposure).

Statistical tools like ANOVA can identify interactions between factors. Cross-validation with structural analogs (e.g., cyclohexyl-substituted variants) helps distinguish compound-specific effects from broader class behaviors .

Q. How can researchers integrate theoretical frameworks to predict this compound’s behavior in complex biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model interactions with lipid bilayers or proteins. Pair computational data with empirical results (e.g., surface plasmon resonance for binding affinity measurements). Frameworks like the "membrane perturbation index" for quaternary ammonium compounds contextualize findings within existing toxicological theories .

Q. What advanced chromatographic techniques optimize the detection of degradation products or metabolites?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for high-resolution separation. Use a Waters Atlantis® T3 column (2.1 × 50 mm, 3 μm) with isocratic elution (acetonitrile/10 mM ammonium acetate, 15:85 v/v). For metabolite identification, apply collision-induced dissociation (CID) to fragment ions and match spectra against databases (e.g., NIST). Method validation should include spike-recovery tests in biological matrices (e.g., plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.